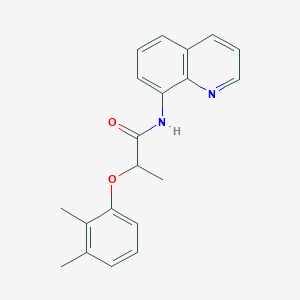
2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide is an organic compound that features a complex structure with both aromatic and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent, such as 1-bromopropane, under basic conditions to form 2-(2,3-dimethylphenoxy)propane.
Amidation Reaction: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, potentially leading to quinone derivatives.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide group allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-(2,3-Dimethylphenoxy)-N-(quinolin-6-yl)propanamide: Similar structure but with the quinoline moiety at the 6-position.
2-(2,3-Dimethylphenoxy)-N-(quinolin-7-yl)propanamide: Similar structure but with the quinoline moiety at the 7-position.
Uniqueness
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide is unique due to the specific positioning of the quinoline moiety at the 8-position, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
属性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-4-11-18(14(13)2)24-15(3)20(23)22-17-10-5-8-16-9-6-12-21-19(16)17/h4-12,15H,1-3H3,(H,22,23) |
InChI 键 |
QSSFHLGYBULGQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11330600.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B11330607.png)
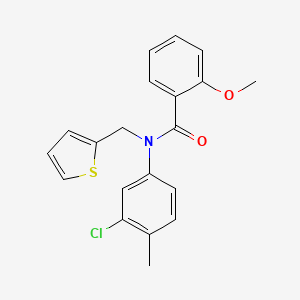
![2-(2-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11330611.png)
![2-[4-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11330614.png)
![4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11330616.png)
![N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11330620.png)
![(4-chlorophenyl)[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B11330622.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11330626.png)
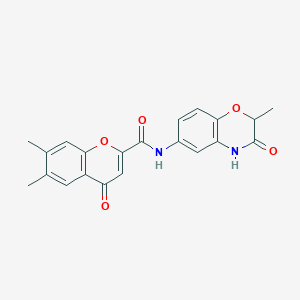
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11330638.png)
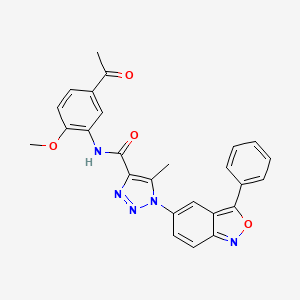
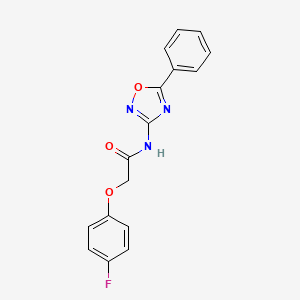
![3-[(3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B11330667.png)
